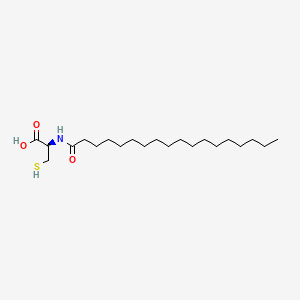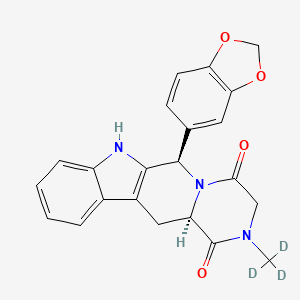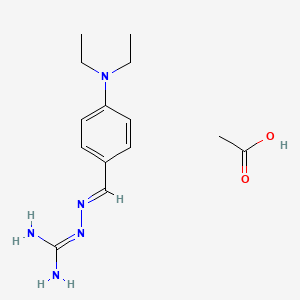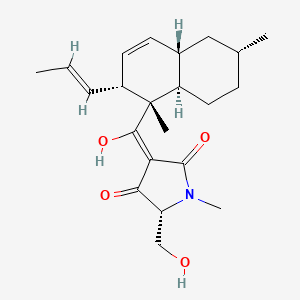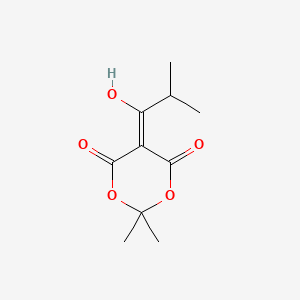
Isobutyryl Meldrum's Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyryl Meldrum's Acid, also known as this compound, is a useful research compound. Its molecular formula is C10H14O5 and its molecular weight is 214.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ring Opening Reactions : One study explores the ring-opening reactions of similar compounds with cyclic secondary amines, leading to various derivatives with potential applications in organic synthesis (Šafár̆ et al., 2000).
Reactions with Trialkyl(aryl) Phosphites : Another research outlines how the compound reacts with trialkyl(aryl) phosphites in the presence of alcohols, yielding dialkyl malonates, which are important in various chemical syntheses (Hosseini-Tabatabaei et al., 2011).
Reactions with tert-Butyl Isocyanide : The compound also reacts smoothly with tert-butyl isocyanide in the presence of primary or secondary amines, leading to the production of various amide derivatives (Yavari et al., 2003).
Aqueous Media Synthesis : There's a method for synthesizing derivatives of this compound in aqueous media, highlighting an environmentally friendly approach to chemical synthesis (Jin et al., 2006).
Carbonyl-18O Rearrangement : Research into the rearrangement of an acyloxycarbene to a 1,2-dione using this compound has been conducted, contributing to the understanding of complex chemical processes (Brown et al., 1983).
Synthesis of Amino(thiomethyl)methylene Derivatives : Another study focuses on the synthesis and reactions of amino(thiomethyl)methylene derivatives of this compound, indicating its versatility in organic chemistry (Al-Sheikh et al., 2009).
Crystal Structure Analysis : The crystal structure of derivatives of this compound has been analyzed, which is crucial for understanding its chemical properties and potential applications (Zeng, 2014).
Electronic Properties Analysis : A study on the synthesis, structural characterization, and electronic properties of 5-arylidene derivatives provides insights into the compound's electronic behavior, useful in material science and chemistry (Dey et al., 2015).
Mecanismo De Acción
Target of Action
It is suggested that it may play a role in proteomics research .
Mode of Action
Isobutyryl Meldrum’s Acid has a unique structure that allows it to participate in various chemical reactions. Its C5 position is readily involved in electrophilic substitution reactions, while the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, it undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
Biochemical Pathways
It is known that meldrum’s acid derivatives, to which isobutyryl meldrum’s acid belongs, are involved in many metabolic processes, such as the citric acid cycle, fatty acid biosynthesis, and secondary metabolism, including polyketide biosynthesis .
Pharmacokinetics
It is known that meldrum’s acid derivatives have been used in the synthesis of diverse compounds, suggesting potential bioavailability .
Result of Action
Its unique chemical properties and involvement in various reactions suggest that it may have significant impacts at the molecular and cellular levels .
Action Environment
The action of Isobutyryl Meldrum’s Acid can be influenced by environmental factors such as temperature, as it undergoes distinctive decomposition pathways at elevated temperatures
Análisis Bioquímico
Biochemical Properties
It is known that Meldrum’s acid derivatives, to which Isobutyryl Meldrum’s Acid belongs, have been used in the synthesis of diverse pyridine and pyrimidine derivatives . These compounds are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Meldrum’s acid derivatives have been tested against different cancer cell lines . This suggests that Isobutyryl Meldrum’s Acid may have potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Meldrum’s acid is known to undergo distinctive decomposition pathways at elevated temperatures, which can be used in cycloaddition and acylation reactions . This suggests that Isobutyryl Meldrum’s Acid may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
Meldrum’s acid is known to undergo distinctive decomposition pathways at elevated temperatures , suggesting that the effects of Isobutyryl Meldrum’s Acid may change over time.
Dosage Effects in Animal Models
Animal models are widely used to develop newer drugs for the treatment of diseases , suggesting that Isobutyryl Meldrum’s Acid could potentially be studied in this context.
Metabolic Pathways
Meldrum’s acid derivatives are known to be involved in the synthesis of diverse pyridine and pyrimidine derivatives , suggesting that Isobutyryl Meldrum’s Acid may interact with enzymes or cofactors in these pathways.
Transport and Distribution
Meldrum’s acid is known to have a remarkably low pKa value of about 4.9 and is readily involved in electrophilic substitution reactions , suggesting that Isobutyryl Meldrum’s Acid may interact with transporters or binding proteins.
Subcellular Localization
The prediction of protein subcellular localization from amino acid sequences is an active area of research in bioinformatics , suggesting that similar methods could potentially be used to study the subcellular localization of Isobutyryl Meldrum’s Acid.
Propiedades
IUPAC Name |
5-(1-hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-5(2)7(11)6-8(12)14-10(3,4)15-9(6)13/h5,11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAIJVQVOJMDFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C1C(=O)OC(OC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716083 |
Source


|
| Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84794-38-7 |
Source


|
| Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B561881.png)
![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)
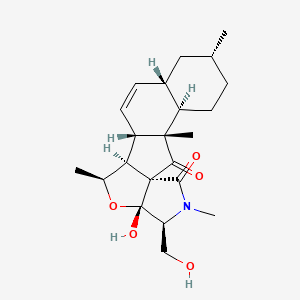
![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)
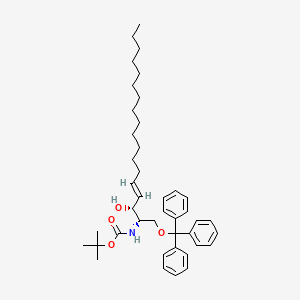



![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol](/img/structure/B561895.png)
